molecular formula C19H22N4O3S B2804762 Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852437-08-2

Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B2804762
CAS No.: 852437-08-2
M. Wt: 386.47
InChI Key: IQJZXFOXGWSHLJ-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex organic compound belonging to the triazolopyridazine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a base.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is studied for its biological activity. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its antitumor properties. Studies have shown that it can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate exerts its effects involves the interaction with specific molecular targets. It binds to enzymes or receptors, leading to the inhibition of their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl)propanoate

  • 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide

Uniqueness: Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows for diverse chemical transformations and biological activities, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-4-15(19(24)26-6-3)27-17-12-11-16-20-21-18(23(16)22-17)13-7-9-14(10-8-13)25-5-2/h7-12,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJZXFOXGWSHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OCC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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